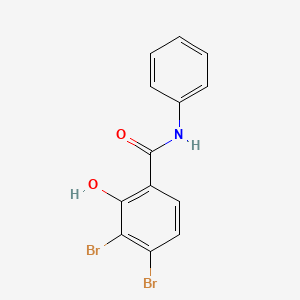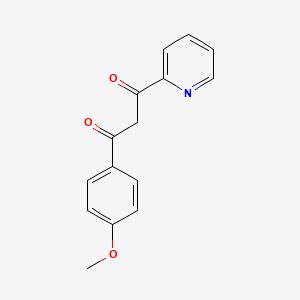
5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with three methoxy groups and a 4-chlorobutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene typically involves the alkylation of 1,2,3-trimethoxybenzene with 4-chlorobutyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the chlorobutyl chain, converting the chlorine atom to a hydrogen atom, resulting in the formation of 5-butyl-1,2,3-trimethoxybenzene.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the butyl chain is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines under basic conditions.
Major Products:
Oxidation: Formation of 5-(4-chlorobutyl)-1,2,3-trimethoxybenzoic acid.
Reduction: Formation of 5-butyl-1,2,3-trimethoxybenzene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting specific biological pathways.
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. Its derivatives are used in the formulation of pharmaceuticals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxy groups and the chlorobutyl chain can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
- 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole
- 3,4,5-Trimethoxybenzoic acid derivatives
- 4-Chlorobutyl acetate
Comparison: Compared to similar compounds, 5-(4-Chlorobutyl)-1,2,3-trimethoxybenzene is unique due to the presence of three methoxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The chlorobutyl chain also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
CAS No. |
133668-69-6 |
|---|---|
Molecular Formula |
C13H19ClO3 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
5-(4-chlorobutyl)-1,2,3-trimethoxybenzene |
InChI |
InChI=1S/C13H19ClO3/c1-15-11-8-10(6-4-5-7-14)9-12(16-2)13(11)17-3/h8-9H,4-7H2,1-3H3 |
InChI Key |
DSJKGDICCQVJJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



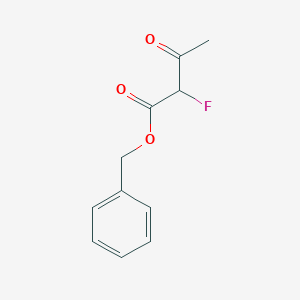
![Phosphonic acid, [(4-formylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14281322.png)
![3-(Phenylsulfanyl)-1lambda~6~-thiaspiro[4.4]non-3-ene-1,1-dione](/img/structure/B14281331.png)
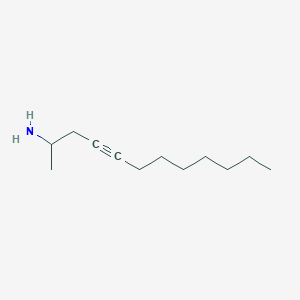
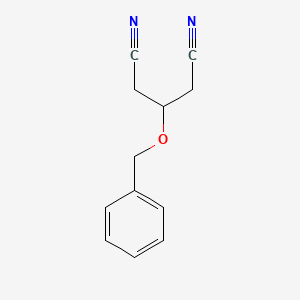
![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
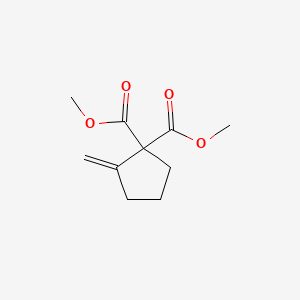
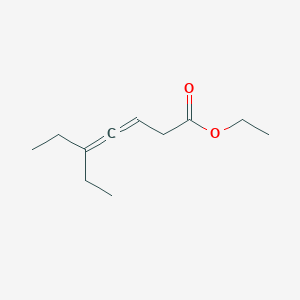
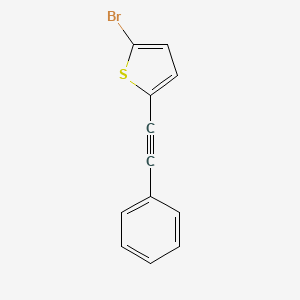
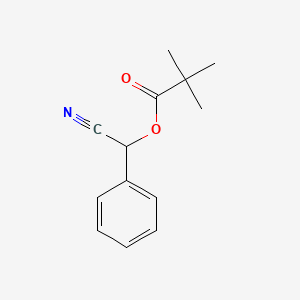
![4-{[4-(4-Butylcyclohexyl)phenyl]ethynyl}-1,2-difluorobenzene](/img/structure/B14281377.png)
